molecular formula C16H20N2O3S B2429605 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea CAS No. 1421517-26-1

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Cat. No. B2429605
M. Wt: 320.41
InChI Key: CNGNYRXEALUDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, also known as EHT 1864, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of the Rho family of small GTPases, which play important roles in cell migration, adhesion, and signaling. EHT 1864 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the function and regulation of Rho GTPases in various biological processes.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A series of flexible urea derivatives, including compounds similar in structure to 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, were synthesized and evaluated for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties, showing that a flexible spacer can be compatible with high inhibitory activities against acetylcholinesterase, an enzyme targeted for Alzheimer's disease treatment (Vidaluc et al., 1995).

Directed Lithiation and Synthesis

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea was explored, highlighting a method for regioselective functionalization of urea derivatives. This process enables the introduction of various substituents at specific positions on the urea molecule, facilitating the synthesis of a wide range of derivatives for further biological evaluation and potential applications in drug discovery (Smith et al., 2013).

Synthesis of Ureas from Carboxylic Acids

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was employed for the synthesis of ureas, including compounds structurally related to 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea. This methodology offers a racemization-free synthesis route from carboxylic acids to ureas, providing a versatile and efficient approach to synthesizing a variety of urea derivatives (Thalluri et al., 2014).

Neuropeptide Y5 Receptor Antagonists

Trisubstituted phenyl urea derivatives were investigated for their potential as neuropeptide Y5 (NPY5) receptor antagonists. Through structural optimization, potent compounds were identified, offering insights into the development of new therapeutic agents targeting the NPY5 receptor, which is implicated in the regulation of appetite and energy homeostasis (Fotsch et al., 2001).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-2-21-13-7-5-12(6-8-13)18-16(20)17-10-9-14(19)15-4-3-11-22-15/h3-8,11,14,19H,2,9-10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGNYRXEALUDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

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